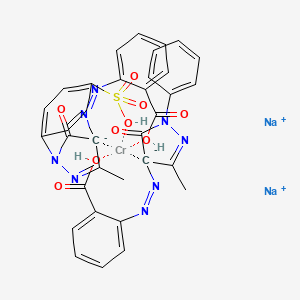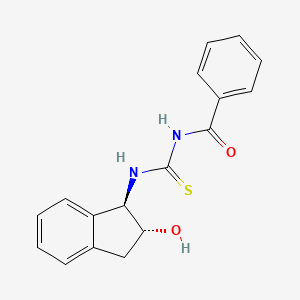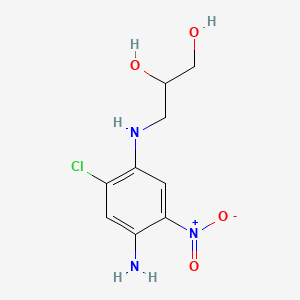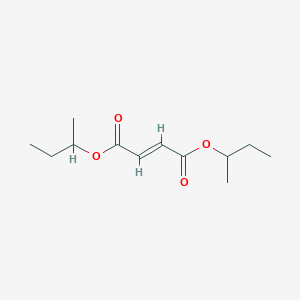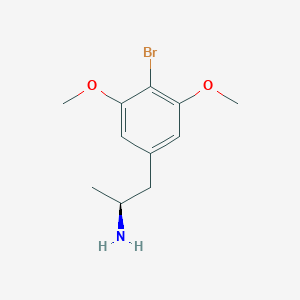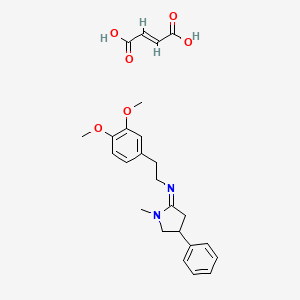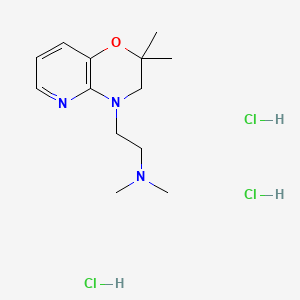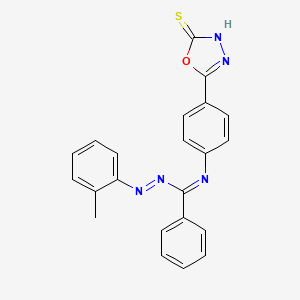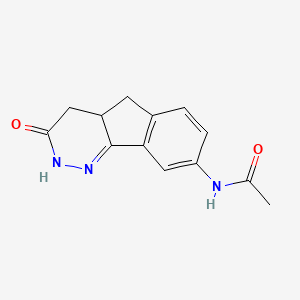
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THOPA , is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₄H₁₆N₂O₂
Molecular Weight: 240.29 g/mol
THOPA belongs to the pyridazinone family and exhibits intriguing biological activities
Preparation Methods
Synthetic Routes:
Although detailed synthetic routes for THOPA are scarce in the literature, here’s a general outline:
-
Condensation Reaction
- Start with a suitable precursor (e.g., 3,4-dihydro-2H-pyran-2-one).
- React it with an appropriate amine (e.g., 3-aminopyridazine) under mild conditions.
- The condensation forms the core indeno-pyridazinone structure.
-
Industrial Production
- Unfortunately, large-scale industrial production methods for THOPA remain limited.
- Researchers often synthesize it in the lab for specific studies.
Chemical Reactions Analysis
THOPA participates in several chemical reactions:
-
Oxidation
- Undergoes oxidation with reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Forms corresponding ketones or carboxylic acids.
-
Reduction
- Reduction with hydrazine hydrate or sodium borohydride (NaBH₄) yields the reduced form.
-
Substitution
- Reacts with various electrophiles (e.g., alkyl halides) to form substituted derivatives.
-
Major Products
- The primary product is the THOPA itself.
- Substituted derivatives may also be obtained.
Scientific Research Applications
THOPA finds applications in diverse areas:
-
Medicine
- Investigated as a potential anti-inflammatory agent .
- Its unique structure may offer advantages over existing drugs.
-
Chemistry
- Used as a building block in organic synthesis.
- Serves as a scaffold for designing novel compounds.
-
Industry
- Limited industrial applications due to its complex synthesis.
- Research continues to explore its potential.
Mechanism of Action
The exact mechanism of THOPA’s effects remains an active area of study. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While THOPA stands out for its indeno-pyridazinone core, let’s briefly mention similar compounds:
Properties
CAS No. |
114915-68-3 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-8-yl)acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-7(17)14-10-3-2-8-4-9-5-12(18)15-16-13(9)11(8)6-10/h2-3,6,9H,4-5H2,1H3,(H,14,17)(H,15,18) |
InChI Key |
HAXSUASAJZNUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CC3C2=NNC(=O)C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




